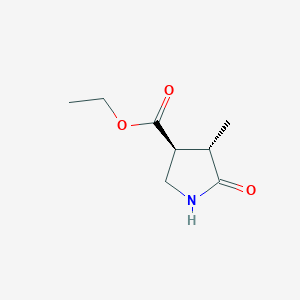
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against certain viruses, such as the human immunodeficiency virus (HIV). In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anticancer effects. Topoisomerases are enzymes that are involved in the regulation of DNA replication and transcription, and inhibition of topoisomerase activity has been shown to have antiviral effects.
Biochemical and Physiological Effects:
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the development of drugs with improved efficacy and selectivity. However, one limitation of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide involves a series of chemical reactions. The starting materials for the synthesis are 3-bromopyridine and cyclobutanone. The first step involves the reaction of 3-bromopyridine with sodium hydride to form a pyridine anion. The pyridine anion then undergoes a nucleophilic substitution reaction with cyclobutanone to form a cyclobutylpyridine intermediate. The intermediate is then reacted with methylamine and propargyl bromide to form N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide.
Eigenschaften
IUPAC Name |
N-methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-5-14(17)16(2)13-8-12(9-13)11-6-4-7-15-10-11/h4,6-7,10,12-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBIFILUMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CC(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)

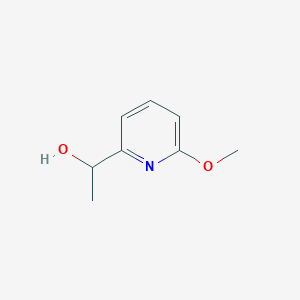
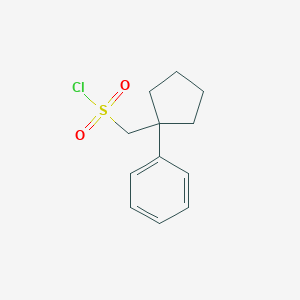
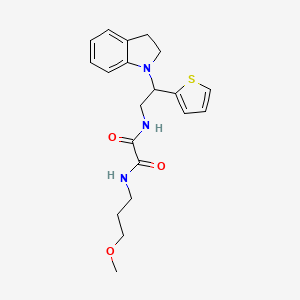
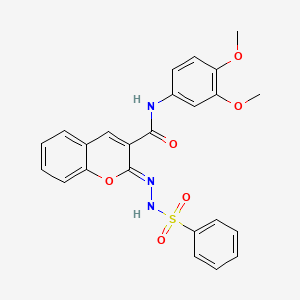
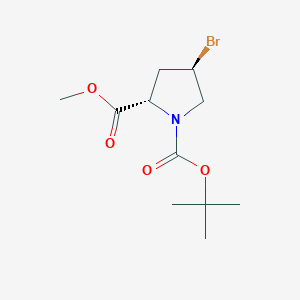
![3-ethyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2874185.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)
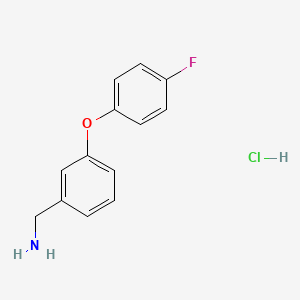
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)
